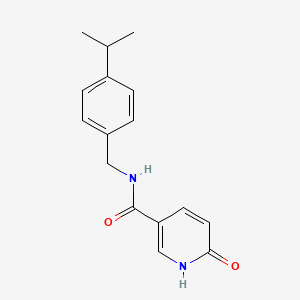![molecular formula C14H19BrN2O2 B5515580 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5515580.png)
2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound with the molecular formula C14H19BrN2O2. This compound is characterized by the presence of a bromophenyl group and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 4-bromoaniline with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The amide group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1-morpholin-4-yl-ethanethione
- 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone
- 4-(4-bromophenyl)-2-thiazolethiol
Uniqueness
2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its combination of a bromophenyl group and a morpholine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZFTCFGVJQXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)
![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)
![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)
amine](/img/structure/B5515561.png)
![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)
![1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B5515593.png)
